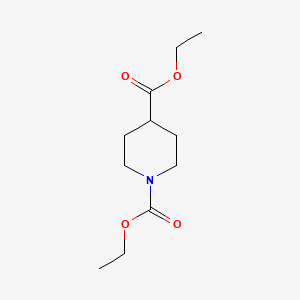
1,4-Piperidinedicarboxylic acid 1,4-diethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Piperidinedicarboxylic acid 1,4-diethyl ester is a chemical compound belonging to the piperidine family, which is a class of heterocyclic organic compounds. Piperidines are known for their significant roles in medicinal, synthetic, and bio-organic chemistry. This compound is characterized by its piperidine ring structure with two carboxylic acid ester groups at the 1 and 4 positions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of piperidine-1,4-dicarboxylic acid diethyl ester typically involves the reaction of piperidine with diethyl oxalate under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium ethoxide, which facilitates the esterification process.
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure high yield and purity of the final product. The reaction mixture is typically heated under reflux, and the product is purified through distillation or recrystallization.
化学反応の分析
Types of Reactions: 1,4-Piperidinedicarboxylic acid 1,4-diethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form piperidine-1,4-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Piperidine-1,4-dicarboxylic acid.
Reduction: Piperidine-1,4-dicarbinol.
Substitution: Various piperidine derivatives depending on the nucleophile used.
科学的研究の応用
1,4-Piperidinedicarboxylic acid 1,4-diethyl ester has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of drugs targeting neurological disorders and cardiovascular diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of piperidine-1,4-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets and pathways. The ester groups can undergo hydrolysis to release the active piperidine-1,4-dicarboxylic acid, which can then interact with enzymes and receptors in biological systems. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
- Piperidine-3,4-dicarboxylic acid diethyl ester
- Piperidine-2,6-dicarboxylic acid diethyl ester
- Pyridine-3,4-dicarboxylic acid diethyl ester
Comparison: 1,4-Piperidinedicarboxylic acid 1,4-diethyl ester is unique due to its specific substitution pattern on the piperidine ring, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacological properties and synthetic utility, making it a valuable compound in various research and industrial applications.
特性
分子式 |
C11H19NO4 |
|---|---|
分子量 |
229.27 g/mol |
IUPAC名 |
diethyl piperidine-1,4-dicarboxylate |
InChI |
InChI=1S/C11H19NO4/c1-3-15-10(13)9-5-7-12(8-6-9)11(14)16-4-2/h9H,3-8H2,1-2H3 |
InChIキー |
HTGQADRJVAFFPH-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1CCN(CC1)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















